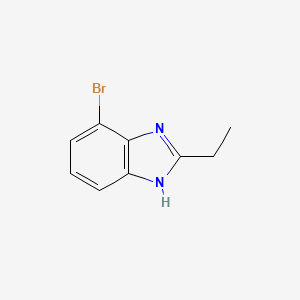

4-bromo-2-ethyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrN2 |

|---|---|

Molecular Weight |

225.08 g/mol |

IUPAC Name |

4-bromo-2-ethyl-1H-benzimidazole |

InChI |

InChI=1S/C9H9BrN2/c1-2-8-11-7-5-3-4-6(10)9(7)12-8/h3-5H,2H2,1H3,(H,11,12) |

InChI Key |

WQIHSWNAIUSAQI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(N1)C=CC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation Pathways

Established Synthetic Routes for Benzimidazole (B57391) Scaffolds

The construction of the benzimidazole ring system is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists.

Condensation Reactions with Ortho-Phenylenediamines

The most traditional and widely employed method for synthesizing benzimidazoles is the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivatives. mdpi.comsemanticscholar.org This approach, often referred to as the Phillips-Ladenburg synthesis, typically requires acidic conditions and elevated temperatures to facilitate the cyclodehydration. rsc.org Various carboxylic acid derivatives, including esters, nitriles, and amides, can also be utilized. mdpi.com

The reaction can be promoted by a range of acidic catalysts, such as hydrochloric acid or polyphosphoric acid (PPA). semanticscholar.orgyoutube.com Alternatively, oxidative condensation of ortho-phenylenediamines with aldehydes offers another pathway. This method often employs an oxidizing agent to facilitate the cyclization. mdpi.com Supported gold nanoparticles have also been shown to effectively catalyze the selective synthesis of 2-substituted benzimidazoles from ortho-phenylenediamines and aldehydes under ambient conditions. mdpi.com A variety of other catalysts, including copper-based systems and magnesium oxide, have been reported to promote the condensation of ortho-phenylenediamines with aldehydes under mild conditions. semanticscholar.orgrsc.org

| Reagent | Catalyst/Conditions | Product | Reference |

| o-phenylenediamine (B120857), carboxylic acid | Acid (e.g., HCl, PPA) | 2-substituted benzimidazole | semanticscholar.orgyoutube.com |

| o-phenylenediamine, aldehyde | Oxidizing agent | 2-substituted benzimidazole | mdpi.com |

| o-phenylenediamine, aldehyde | Supported Gold Nanoparticles | 2-substituted benzimidazole | mdpi.com |

| o-phenylenediamine, aldehyde | Cu(OH)2, Methanol, O2 | 2-substituted benzimidazole | semanticscholar.org |

Cyclization Reactions and Precursor Modifications

Beyond the direct condensation of ortho-phenylenediamines, other cyclization strategies have been developed. For instance, intramolecular cyclization of N-arylamidoximes provides a facile, one-pot method for benzimidazole synthesis, avoiding harsh conditions and offering good functional group tolerance. nih.govacs.org This method involves an acylation-cyclization sequence. nih.gov Another approach involves the intermolecular cyclization of 2-iodoanilines with nitriles, promoted by potassium tert-butoxide, which proceeds without the need for transition metals. rsc.org

Transition-metal-free methods, such as the Brønsted acid-catalyzed cyclization of 2-amino anilines with β-diketones, offer an oxidant- and metal-free route to 2-substituted benzimidazoles. organic-chemistry.org Additionally, innovative methods are continually being developed, such as the use of photocatalysts like Rose Bengal for the condensation of ortho-phenylenediamines with aldehydes under metal-free conditions. acs.org

Specific Synthetic Approaches to 4-Bromo-2-Ethyl-1H-Benzimidazole

The synthesis of the title compound requires not only the formation of the benzimidazole core but also the specific placement of the bromo and ethyl substituents.

Regioselective Bromination Strategies

Introducing a bromine atom at the 4-position of the benzimidazole ring requires careful control of the reaction conditions to achieve the desired regioselectivity. The bromination of the benzimidazole ring can be influenced by the substituents already present and the brominating agent used. For instance, the bromination of 2-methylbenzimidazole (B154957) with two moles of bromine in acetic acid has been shown to yield a tetrabromo derivative, highlighting the potential for multiple halogenations if not controlled. instras.com

To achieve regioselective bromination at the 4-position, one might start with a pre-functionalized ortho-phenylenediamine, such as 3-bromo-1,2-diaminobenzene. Condensation of this diamine with propanoic acid or its equivalent would directly yield 4-bromo-2-ethyl-1H-benzimidazole. This strategy offers a high degree of control over the bromine atom's position.

Ethyl Group Introduction Methodologies

The 2-ethyl group is typically introduced by using the corresponding carboxylic acid, in this case, propanoic acid, or its derivatives in the condensation reaction with the appropriate ortho-phenylenediamine. rsc.org For example, the reaction of 1,2-phenylenediamine with propanoic acid under acidic conditions would yield 2-ethyl-1H-benzimidazole. rsc.org

Alternatively, if a 2-unsubstituted benzimidazole is the starting material, the ethyl group can be introduced through other means, although this is less common for the 2-position. The reaction of 2-methyl-1H-benzimidazole with ethyl chloroacetate (B1199739) has been used to introduce an ethyl acetate (B1210297) group at the N1-position, which can then be further modified. nih.gov However, direct ethylation at the C2-position of a pre-formed benzimidazole is challenging. Therefore, the condensation with an ethyl-containing synthon is the most straightforward and common approach.

Modern and Sustainable Synthetic Innovations

Recent advancements in organic synthesis have focused on developing more environmentally friendly and efficient methods for constructing benzimidazole derivatives. Microdroplet synthesis has emerged as a rapid method for the preparation of benzimidazoles from the reaction of 1,2-aromatic diamines and carboxylic acids without the need for additional catalysts or harsh conditions. rsc.org This technique has been shown to produce ethyl-substituted benzimidazoles. rsc.org

The use of recyclable catalysts is another area of active research. For example, vanadium oxysulfate (VOSO4) has been employed as an efficient and recyclable catalyst for the synthesis of benzimidazoles under mild conditions with a broad substrate scope. rsc.org Furthermore, solvent-free and grinding methods, often catalyzed by acids like p-toluenesulfonic acid, offer efficient and simple protocols for the synthesis of 1,2-disubstituted benzimidazoles. rsc.org These modern approaches aim to reduce waste, energy consumption, and the use of hazardous reagents, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under environmentally benign conditions. jocpr.com The synthesis of benzimidazole derivatives, including 4-bromo-2-ethyl-1H-benzimidazole, has significantly benefited from this technology. jocpr.commdpi.com

Microwave irradiation can be employed in the key condensation step between an o-phenylenediamine and a carboxylic acid or its derivative. scispace.com For the synthesis of the target compound, this would involve the reaction of 3-bromo-1,2-diaminobenzene with propanoic acid or a related derivative. The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner products with higher yields compared to conventional heating methods. scispace.comarkat-usa.org For instance, a one-pot synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles was achieved in just 12 minutes under microwave irradiation, highlighting the efficiency of this method. arkat-usa.org

The choice of solvent and catalyst is also crucial. While some microwave-assisted syntheses can be performed under solvent-free conditions, others utilize green solvents like water or ionic liquids. mdpi.commdpi.com Catalysts such as erbium (III) triflate (Er(OTf)3) have been shown to be highly effective in promoting the synthesis of 1,2-disubstituted benzimidazoles under microwave irradiation, often requiring only a small catalytic amount. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Yield | Moderate to good | Often higher yields |

| Energy Consumption | High | Low |

| Byproducts | Can be significant | Often cleaner reactions |

| Conditions | Often harsh (high temp, strong acids) | Milder conditions possible |

Green Chemistry Principles in Benzimidazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jrtdd.comsphinxsai.com The synthesis of benzimidazoles has been a fertile ground for the application of these principles. mdpi.com

Key strategies include the use of environmentally benign solvents, such as water or ethanol (B145695), and the employment of catalysts that are recyclable and non-toxic. eijppr.com For example, ammonium (B1175870) chloride has been used as an economical and green catalyst for the one-pot synthesis of 2-substituted benzimidazoles. nih.gov The reaction proceeds by condensing an o-phenylenediamine with an aldehyde at elevated temperatures.

Furthermore, the development of solvent-free reaction conditions represents a significant advancement in green benzimidazole synthesis. mdpi.com These reactions, often facilitated by grinding or microwave irradiation, minimize waste and avoid the environmental impact associated with volatile organic solvents. The use of catalysts like BF3·OEt2 under solvent-free conditions has been reported for the synthesis of 2-substituted benzimidazoles. eijppr.com

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) offers a powerful platform for the combinatorial synthesis of benzimidazole libraries. sci-hub.seucsd.edu This methodology involves attaching one of the reactants to a solid support, such as a resin, and then carrying out the subsequent reaction steps. sci-hub.se The key advantage of SPOS is the ease of purification, as excess reagents and byproducts can be simply washed away from the resin-bound product. sci-hub.se

In the context of 4-bromo-2-ethyl-1H-benzimidazole, a potential SPOS strategy would involve immobilizing a substituted o-phenylenediamine onto a solid support. This could be followed by reaction with an appropriate reagent to introduce the ethyl group at the 2-position and subsequent cyclization to form the benzimidazole ring. sci-hub.se Finally, the desired product is cleaved from the solid support. This approach allows for the rapid generation of a diverse range of derivatives by varying the building blocks in each step. ucsd.edu

Post-Synthetic Functionalization and Derivatization

Once the 4-bromo-2-ethyl-1H-benzimidazole core is synthesized, its functional groups offer multiple handles for further chemical modifications.

N-Alkylation and N-Substitution Reactions

The nitrogen atom of the imidazole (B134444) ring in 4-bromo-2-ethyl-1H-benzimidazole is nucleophilic and can be readily alkylated or acylated. eresearchco.comacs.org These reactions are typically carried out by treating the benzimidazole with an alkyl or acyl halide in the presence of a base. eresearchco.comresearchgate.net Common bases used for this purpose include potassium carbonate, sodium hydride, and cesium carbonate. researchgate.net

The introduction of various substituents on the nitrogen atom can significantly influence the biological and material properties of the resulting compounds. acs.orgnih.gov For instance, N-alkylation can enhance the lipophilicity of the molecule, which can be crucial for its biological activity. acs.org A variety of alkylating agents, including simple alkyl halides and more complex functionalized molecules, can be employed to generate a diverse library of N-substituted derivatives. eresearchco.com

The regioselectivity of N-alkylation in unsymmetrical benzimidazoles can sometimes be an issue, leading to a mixture of N1 and N3 isomers. However, in the case of 4-bromo-2-ethyl-1H-benzimidazole, the electronic and steric effects of the substituents can favor the formation of one isomer over the other. The bromo group's position can direct alkylation to a specific nitrogen atom. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

The bromine atom at the 4-position of the benzimidazole ring is a versatile handle for palladium-catalyzed cross-coupling reactions. beilstein-journals.orgwikipedia.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups by reacting the bromo-benzimidazole with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids.

The Buchwald-Hartwig amination provides a route to synthesize N-arylated or N-alkylated derivatives by coupling the bromo-benzimidazole with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction is instrumental in constructing complex molecules with diverse amine functionalities.

The efficiency of these cross-coupling reactions depends on several factors, including the choice of palladium catalyst, ligand, base, and solvent. Modern advancements in catalysis have led to the development of highly active catalyst systems that can facilitate these transformations under mild conditions and with low catalyst loadings. youtube.com

Modifications at the Ethyl and Bromo Positions

Beyond the primary functionalization pathways, the ethyl and bromo substituents themselves can be subjects of further chemical modification. While direct modification of the ethyl group is less common, the bromo substituent is a prime site for a variety of transformations.

In addition to palladium-catalyzed cross-coupling, the bromo group can participate in other reactions such as nucleophilic aromatic substitution, although this typically requires harsh conditions or highly activated substrates. It can also be converted to other functional groups through metal-halogen exchange followed by quenching with an electrophile.

The interplay between the different functional groups on the 4-bromo-2-ethyl-1H-benzimidazole ring allows for a rich and diverse chemistry, enabling the synthesis of a wide range of complex molecules with tailored properties.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts and coupling patterns of its hydrogen atoms. For the structural analogue 2-ethyl-1H-benzo[d]imidazole , the ¹H NMR spectrum, recorded in DMSO-d6, shows distinct signals corresponding to its constituent protons. rsc.org

The ethyl group protons appear as a quartet for the methylene (B1212753) (CH₂) group and a triplet for the methyl (CH₃) group, a characteristic pattern for an ethyl substituent. rsc.org The aromatic protons on the benzimidazole (B57391) ring system appear as two multiplets. rsc.org

For the target molecule, 4-bromo-2-ethyl-1H-benzimidazole , the introduction of the bromine atom at the C4 position would significantly alter the appearance of the aromatic region. The bromine atom, being an electron-withdrawing group, would exert a deshielding effect on the adjacent protons. This would lead to a more complex splitting pattern for the three remaining aromatic protons (H-5, H-6, and H-7), with expected downfield shifts compared to the unsubstituted analogue. The NH proton would typically appear as a broad singlet at a higher chemical shift. rsc.org

Table 1: Predicted and Analogue ¹H NMR Data

| Compound | Proton | Chemical Shift (δ ppm) (Solvent) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|---|

| 2-ethyl-1H-benzo[d]imidazole | NH | 12.13 | s (singlet) | - | rsc.org |

| C4H & C7H | 7.47-7.40 | dd (doublet of doublets) | - | rsc.org | |

| C5H & C6H | 7.07-7.09 | m (multiplet) | - | rsc.org | |

| CH₂ | 2.83-2.78 | q (quartet) | 6.0 | rsc.org | |

| CH₃ | 1.31-1.28 | t (triplet) | 6.0 | rsc.org | |

| 4-bromo-2-ethyl-1H-benzimidazole | Aromatic H | Predicted downfield shift | Predicted complex multiplets | - | - |

| Ethyl Protons | Similar to analogue | q, t | - | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of 2-ethyl-1H-benzo[d]imidazole , signals corresponding to the ethyl group carbons and the benzimidazole ring carbons are observed. rsc.org The C2 carbon, bonded to the nitrogen atoms and the ethyl group, appears at a characteristic downfield position of 156.05 ppm. rsc.org

The introduction of a bromine atom at the C4 position in 4-bromo-2-ethyl-1H-benzimidazole would cause a significant downfield shift for the C4 carbon itself (the ipso-carbon) due to the heavy atom effect. The other carbons in the benzene (B151609) ring (C5, C6, C7, C3a, and C7a) would also experience shifts based on their proximity and electronic relationship to the bromo-substituent.

Table 2: Predicted and Analogue ¹³C NMR Data

| Compound | Carbon | Chemical Shift (δ ppm) (Solvent) | Reference |

|---|---|---|---|

| 2-ethyl-1H-benzo[d]imidazole | C2 | 156.05 | rsc.org |

| C3a & C7a (bridgehead) | 141.02 (average signal) | rsc.org | |

| C4, C5, C6, C7 | 120.94, 115.38 (average signals) | rsc.org | |

| CH₂ | 21.89 | rsc.org | |

| CH₃ | 12.14 | rsc.org | |

| 4-bromo-2-ethyl-1H-benzimidazole | C4 | Predicted significant downfield shift | - |

| C2, C3a, C5, C6, C7, C7a | Predicted shifts due to substituent | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other. For 4-bromo-2-ethyl-1H-benzimidazole, this would show connectivity between the methylene and methyl protons of the ethyl group, and among the adjacent protons on the aromatic ring (e.g., H-5 with H-6, and H-6 with H-7).

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link each aromatic proton (H-5, H-6, H-7) and the ethyl protons (CH₂, CH₃) to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing longer-range connectivity (typically over 2-3 bonds). It would be instrumental in confirming the placement of the substituents. For instance, correlations would be expected from the methylene (CH₂) protons to the C2 carbon of the imidazole (B134444) ring. Aromatic protons would show correlations to neighboring carbons, helping to confirm the 4-bromo substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals spatial proximity between protons. It could show correlations between the ethyl group protons and the proton at the C7 position of the benzimidazole ring, confirming their relative orientation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.

The molecular formula of 4-bromo-2-ethyl-1H-benzimidazole is C₉H₉BrN₂. A key feature in its mass spectrum would be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. This is due to the natural isotopic abundance of bromine, which exists as a roughly 1:1 mixture of ⁷⁹Br and ⁸¹Br. youtube.com This isotopic signature is a definitive indicator of a monobrominated compound.

The fragmentation pattern would likely be initiated by the loss of radicals or neutral molecules. Drawing from the fragmentation of the analogue 2-ethyl-1H-benzo[d]imidazole , which shows a base peak at m/z 145 corresponding to the loss of a methyl radical followed by a hydrogen, a similar pathway can be predicted. rsc.org For the bromo-derivative, fragmentation could involve the loss of an ethyl radical (M-29) or cleavage of the benzimidazole ring. Any fragment retaining the bromine atom would also exhibit the characteristic 1:1 isotopic pattern. youtube.com

Table 3: Predicted Mass Spectrometry Data

| Compound | Feature | Predicted m/z | Notes |

|---|---|---|---|

| 4-bromo-2-ethyl-1H-benzimidazole | Molecular Ion [M]⁺ | 224/226 | Corresponding to ⁷⁹Br and ⁸¹Br isotopes |

| [M-H]⁺ | 223/225 | Loss of a hydrogen atom | |

| [M-CH₃]⁺ | 209/211 | Loss of a methyl radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or scattering in Raman spectroscopy corresponds to specific bond stretches, bends, and other molecular vibrations, providing a "fingerprint" of the compound.

For the related compound 2-ethyl-1H-benzo[d]imidazole , the IR spectrum shows a characteristic N-H stretching band around 3192 cm⁻¹. rsc.org For 4-bromo-2-ethyl-1H-benzimidazole , this N-H stretch would still be a prominent feature. Other expected vibrations include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl group, appearing just below 3000 cm⁻¹.

C=N and C=C stretching: In the 1620-1450 cm⁻¹ region, characteristic of the benzimidazole ring system.

C-Br stretching: A key vibration for this molecule, which would be expected in the fingerprint region, typically between 650-500 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system.

Table 4: Predicted and Analogue IR Vibrational Frequencies

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 2-ethyl-1H-benzo[d]imidazole | N-H stretch | 3192 | rsc.org |

| 4-bromo-2-ethyl-1H-benzimidazole | N-H stretch | Predicted ~3200 | - |

| Aromatic C-H stretch | Predicted >3000 | - | |

| Aliphatic C-h stretch | Predicted <3000 | - | |

| C=N / C=C stretch | Predicted 1620-1450 | - |

High-Resolution X-ray Crystallography for Solid-State Structure Determination

High-resolution X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for 4-bromo-2-ethyl-1H-benzimidazole is not publicly available, data from the closely related, albeit more complex, compound Ethyl 2-(4-bromophenyl)-1-sec-butyl-1H-benzimidazole-5-carboxylate can provide valuable insights. researchgate.net This structure reveals that the benzimidazole ring system is essentially planar. researchgate.net In the solid state, molecules are often linked by hydrogen bonds, typically involving the N-H group of the imidazole ring. researchgate.net

For 4-bromo-2-ethyl-1H-benzimidazole , one would expect the benzimidazole core to be nearly planar. The ethyl group would be positioned at C2, and the bromine atom at C4. The crystal packing would likely be dominated by N-H···N hydrogen bonds between adjacent molecules, forming chains or networks. The precise conformation of the ethyl group and the intermolecular distances would be determined by the steric and electronic demands of the crystal lattice.

Table 5: Crystallographic Data for an Analogue Compound

| Parameter | Ethyl 2-(4-bromophenyl)-1-sec-butyl-1H-benzimidazole-5-carboxylate | Reference |

|---|---|---|

| Crystal system | Monoclinic | researchgate.net |

| Space group | P2₁/c | researchgate.net |

| a (Å) | 10.5187 (2) | researchgate.net |

| b (Å) | 12.7525 (2) | researchgate.net |

| c (Å) | 13.7444 (2) | researchgate.net |

| β (°) | 98.101 (1) | researchgate.net |

Advanced Spectroscopic and Crystallographic Analysis of 4-bromo-2-ethyl-1H-benzimidazole

A detailed analysis of the advanced spectroscopic and crystallographic characterization of 4-bromo-2-ethyl-1H-benzimidazole cannot be provided at this time.

A thorough search of publicly available scientific databases and literature has revealed a lack of specific experimental data for the compound 4-bromo-2-ethyl-1H-benzimidazole. To generate a scientifically accurate and detailed article covering the requested topics of molecular geometry, conformational analysis, and intermolecular interactions, specific data from advanced analytical techniques are required.

The necessary information would typically be obtained from a single-crystal X-ray diffraction study of 4-bromo-2-ethyl-1H-benzimidazole. This technique provides precise atomic coordinates within the crystal lattice, which are essential for a detailed analysis of:

Molecular Geometry and Bond Parameters: This includes the precise measurement of all bond lengths and angles within the molecule. This data would allow for a comparison with standard values and an understanding of how the electronic effects of the bromo and ethyl substituents influence the benzimidazole core.

Conformational Analysis in the Crystalline State: This involves determining the three-dimensional arrangement of the atoms in the solid state, including the torsion angles that define the orientation of the ethyl group relative to the benzimidazole ring system.

Intermolecular Interactions: A crystallographic study would elucidate the non-covalent interactions that govern the packing of the molecules in the crystal. This includes identifying and quantifying hydrogen bonds (e.g., N-H···N interactions between benzimidazole moieties) and potential π-π stacking interactions between the aromatic rings.

While information exists for related compounds, such as 4-bromo-1H-benzimidazole and other substituted benzimidazoles, extrapolating this data to 4-bromo-2-ethyl-1H-benzimidazole would be speculative and would not meet the standards of a scientifically rigorous and accurate report. The presence of the 2-ethyl group would significantly influence the molecular conformation and the pattern of intermolecular interactions compared to an unsubstituted or differently substituted benzimidazole.

Without access to the specific crystallographic data for 4-bromo-2-ethyl-1H-benzimidazole, a valid and detailed discussion under the requested outline is not possible.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, grounded in the principles of quantum mechanics, can provide precise data on electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 4-bromo-2-ethyl-1H-benzimidazole would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. The output of such a calculation would provide the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, it would yield the total electronic energy, dipole moment, and the distribution of electron density, offering insights into the molecule's polarity and reactive sites.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. An FMO analysis for 4-bromo-2-ethyl-1H-benzimidazole would reveal the energies of these orbitals and their spatial distribution across the molecule. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The visualization of HOMO and LUMO distributions would pinpoint the specific atoms or regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively.

The Molecular Electrostatic Potential (MESP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. For 4-bromo-2-ethyl-1H-benzimidazole, an MESP analysis would visually represent the regions of positive and negative electrostatic potential. Red-colored regions, indicating negative potential, would highlight areas rich in electrons and susceptible to electrophilic attack, such as the nitrogen atoms of the imidazole (B134444) ring. Blue-colored regions, representing positive potential, would denote electron-deficient areas prone to nucleophilic attack, likely around the hydrogen atoms of the N-H group and potentially influenced by the electron-withdrawing bromine atom.

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For 4-bromo-2-ethyl-1H-benzimidazole, DFT calculations could predict:

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms could be calculated and correlated with the electronic environment of each nucleus.

IR Spectra: The vibrational frequencies corresponding to different functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H stretches) could be computed to aid in the interpretation of experimental infrared spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible region, providing insight into the molecule's chromophoric properties.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the conformational flexibility and behavior of molecules over time.

The 2-ethyl group attached to the benzimidazole (B57391) core introduces conformational flexibility. A systematic conformational search or molecular dynamics simulation would be necessary to explore the potential energy landscape of 4-bromo-2-ethyl-1H-benzimidazole. This would involve rotating the single bonds of the ethyl group to identify the various possible conformers and their relative energies. The results would reveal the most stable, low-energy conformation(s) of the molecule, which are crucial for understanding its interactions with biological targets or other molecules. This analysis would provide a deeper understanding of the molecule's three-dimensional structure and its preferred shapes in different environments.

Ligand-Target Docking Studies for Predictive Binding Affinity

Ligand-target docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in drug discovery for estimating the binding affinity of a compound to a biological target.

In studies involving substituted benzimidazole derivatives, molecular docking has been effectively used to understand their potential as therapeutic agents. For instance, a series of benzimidazole analogs were docked into the active site of the Mycobacterium tuberculosis KasA protein (PDB ID: 6P9K), a key enzyme in mycolic acid biosynthesis. acs.org The docking protocol was first validated by re-docking the co-crystallized ligand, with a resulting root-mean-square deviation (RMSD) of 1.34 Å, indicating a reliable docking method as it is below the typical threshold of 2.0 Å. acs.org

The synthesized benzimidazole compounds exhibited docking scores ranging from -5.149 to -7.541 kcal/mol. acs.org For comparison, the co-crystallized ligand DG167 had a docking score of -7.101 kcal/mol. acs.org These compounds were found to fit within the active site, interacting with key amino acid residues such as Glu199, Ile202, and Phe239. acs.org Such studies provide a strong basis for predicting the binding affinity of 4-bromo-2-ethyl-1H-benzimidazole to similar protein targets, suggesting that the benzimidazole core can serve as a potent pharmacophore. The specific substitutions, like the bromo and ethyl groups, would further modulate this binding affinity.

Table 1: Docking Scores of Substituted Benzimidazole Derivatives against Mtb KasA (PDB ID: 6P9K)

| Compound | Docking Score (kcal/mol) |

|---|---|

| Compound 7 | -7.368 |

| Compound 8 | -7.173 |

| DG167 (Reference) | -7.101 |

| Range for Series | -5.149 to -7.541 |

Data sourced from a study on substituted benzimidazole derivatives, illustrating typical binding affinities observed for this class of compounds. acs.org

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Following docking studies, molecular dynamics (MD) simulations are often employed to investigate the stability of the ligand-protein complex over time. These simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex and further validating the docking predictions.

For benzimidazole derivatives, MD simulations have been performed on complexes with targets like the CRF-1 receptor to assess their stability. researchgate.net Such simulations can reveal that the interactions between the ligand and key amino acid residues, such as hydrogen bonds and Π-Π stacking, are maintained throughout the simulation period. The analysis of the RMSD of the protein and ligand over the simulation time indicates whether the complex remains stable. researchgate.net For example, a low RMSD value for a docked benzimidazole derivative within the CRF-1 receptor binding site would suggest that the compound forms a stable and lasting interaction, reinforcing its potential as an antagonist. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for predicting the activity of novel compounds and for guiding the design of more potent molecules.

Several QSAR studies have been conducted on benzimidazole derivatives for various therapeutic areas, including anticancer and antiviral applications. mdpi.comnih.gov For instance, a 2D-QSAR model was developed for 131 benzimidazole derivatives to predict their inhibitory concentration (IC50) against the MDA-MB-231 breast cancer cell line. mdpi.com This model demonstrated strong predictive power, with a squared correlation coefficient (R²) of 0.904. mdpi.com Similarly, 3D-QSAR models have been developed for benzimidazole-based inhibitors of enteroviruses, which can guide the synthesis of new antiviral compounds. nih.gov

These models identify key molecular descriptors that influence biological activity, such as electronic, steric, and hydrophobic properties. For 4-bromo-2-ethyl-1H-benzimidazole, a QSAR model could be used to predict its activity based on descriptors calculated from its two-dimensional structure or three-dimensional conformation. The presence of the bromine atom would significantly influence electronic descriptors, likely contributing to its predicted activity profile.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses. Benzimidazole derivatives have been identified as promising candidates for NLO applications. mdpi.com

Theoretical investigations using Density Functional Theory (DFT) are commonly employed to calculate the NLO properties of these compounds, such as the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.gov Studies on substituted benzimidazoles have shown that the NLO response is highly dependent on the nature and position of substituents on the benzimidazole ring. nih.gov The introduction of electron-donating and electron-withdrawing groups can enhance the intramolecular charge transfer, leading to larger β values. nih.gov

For 4-bromo-2-ethyl-1H-benzimidazole, the bromine atom acts as an electron-withdrawing group, which can contribute to the NLO response. A computational study on 5-bromo-2-aminobenzimidazole derivatives showed that the presence of the bromine atom, in conjunction with an electron-donating group, resulted in a significantly high first hyperpolarizability (βo) value of 5.66 × 10⁻³⁰ esu. nih.gov This suggests that 4-bromo-2-ethyl-1H-benzimidazole could also possess noteworthy NLO properties, making it a candidate for further investigation in materials science.

Table 2: Calculated NLO Properties for a Substituted Bromo-Benzimidazole Derivative

| Parameter | Method | Value |

|---|---|---|

| First Hyperpolarizability (βo) | CAM-B3LYP | 5.66 × 10⁻³⁰ esu |

Data from a theoretical study on a bromo-substituted benzimidazole, indicating the potential for NLO activity in this class of compounds. nih.gov

Reactivity Descriptor Parameters (e.g., Ionization Energy, Electron Affinity, Chemical Hardness)

Global reactivity descriptors, derived from DFT calculations, provide valuable information about the chemical reactivity and stability of a molecule. These parameters include ionization energy (I), electron affinity (A), chemical hardness (η), chemical potential (μ), and electrophilicity (ω). They are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The ionization energy (I ≈ -E_HOMO) relates to the molecule's ability to donate an electron, while the electron affinity (A ≈ -E_LUMO) relates to its ability to accept an electron. Chemical hardness (η = (I - A) / 2) is a measure of the molecule's resistance to changes in its electron distribution.

Table 3: Equations for Reactivity Descriptor Parameters

| Parameter | Equation |

|---|---|

| Ionization Energy (I) | I ≈ -E_HOMO |

| Electron Affinity (A) | A ≈ -E_LUMO |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 |

Based on a comprehensive search of available scientific literature, there is no specific published data for the chemical compound “4-bromo-2-ethyl-1H-benzimidazole” corresponding to the detailed mechanistic and cellular interactions outlined in your request.

The scientific research accessible through the conducted searches focuses on the broader class of benzimidazole derivatives or on bromo-benzimidazoles with different substitution patterns. For instance, studies describe the general potential of the benzimidazole scaffold in inhibiting various enzymes and its antiproliferative effects. nih.govresearchgate.netnih.govsrrjournals.comresearchgate.net Some reviews note that bromo-substituted benzimidazoles can exhibit biological activity, such as antibacterial action. nih.gov

However, no specific studies detailing the molecular interactions of 4-bromo-2-ethyl-1H-benzimidazole with the following targets were found:

DNA Topoisomerase II

Histone Deacetylase (HDAC)

DNA Gyrase B

Dipeptidyl Peptidase-4 (DPP-4)

Kinases such as CDK-1, CDK-5, or GSK-3

Furthermore, there is no available research on the specific antiproliferative mechanisms of this compound in cellular models.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline while focusing solely on “4-bromo-2-ethyl-1H-benzimidazole,” as the specific data required to populate these sections does not appear to be available in the public domain.

Mechanistic Investigations of Biological Interactions Preclinical Research

Analysis of Antiproliferative Mechanisms in Cellular Models (excluding clinical efficacy)

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

While direct studies on 4-bromo-2-ethyl-1H-benzimidazole are not available, the benzimidazole (B57391) scaffold is a core component of many compounds investigated for their anticancer properties, which often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Research on various benzimidazole derivatives has shown they can trigger apoptosis through both intrinsic and extrinsic pathways. For instance, certain novel benzimidazole-based derivatives have been found to induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and caspases (such as caspase-3 and caspase-8), while simultaneously decreasing the levels of anti-apoptotic proteins like Bcl-2.

Furthermore, many benzimidazole compounds effectively halt the cell cycle progression in cancer cells, preventing their proliferation. Studies on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, for example, demonstrated an ability to suppress cell cycle progression in various cancer cell lines, including those for breast cancer (MDA-MB-231), ovarian cancer (SKOV3), and lung cancer (A549). This arrest is often linked to the inhibition of key regulators of the cell cycle.

Inhibition of Microtubule Polymerization

A primary mechanism of action for many biologically active benzimidazole compounds, particularly in the context of antifungal and anthelmintic activity, is the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton, crucial for cell division, structure, and intracellular transport.

Benzimidazoles are known to selectively bind to β-tubulin, a subunit of microtubules. This binding disrupts the assembly of tubulin subunits into microtubules, thereby arresting cell division (mitosis) and other essential cellular functions, ultimately leading to cell death. This selective toxicity against fungal or parasitic microtubules over mammalian ones is a key feature of their therapeutic action. Although not specifically demonstrated for 4-bromo-2-ethyl-1H-benzimidazole, its core structure is consistent with this established mechanism for the benzimidazole class.

Antimicrobial Mode of Action Studies

The benzimidazole nucleus is a foundational structure for a wide array of compounds with significant antimicrobial properties.

Bacterial Growth Inhibition Pathways against Gram-Positive and Gram-Negative Strains

The antibacterial action of benzimidazole derivatives can occur through several pathways. A prominent mechanism involves the inhibition of bacterial cell wall synthesis. These compounds can form a covalent bond with bacterial transpeptidase (also known as penicillin-binding proteins), an enzyme critical for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. Inhibition of this enzyme leads to a compromised cell wall and subsequent bacterial cell death.

Additionally, some benzimidazole derivatives are designed to inhibit other essential bacterial processes. For example, a novel benzimidazole, identified as ABC-1, was found to inhibit biofilm formation across a broad spectrum of pathogens, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), without directly inhibiting bacterial growth, suggesting a mechanism that disrupts bacterial communication or adhesion.

Antifungal Activity Mechanisms

The antifungal mechanisms of benzimidazole derivatives are well-documented. One of the primary modes of action is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Certain benzimidazole-triazole derivatives act as potent inhibitors of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Disruption of this pathway compromises the integrity and function of the fungal cell membrane.

As mentioned previously (Section 5.2.2), another critical antifungal mechanism for the benzimidazole class is the inhibition of microtubule assembly, which disrupts fungal cell division. Studies have shown that the antifungal activity of benzimidazole derivatives can be significantly influenced by the nature of their substituents.

Receptor Binding and Signaling Pathway Modulation (e.g., Angiotensin II Receptor 1 Antagonism)

The benzimidazole scaffold is a key feature in several drugs that modulate major signaling pathways, most notably the renin-angiotensin system. Many benzimidazole-based compounds are potent antagonists of the Angiotensin II Receptor Type 1 (AT1). Angiotensin II is a peptide hormone that causes vasoconstriction and an increase in blood pressure by binding to the AT1 receptor.

By competitively blocking this receptor, benzimidazole derivatives prevent the actions of angiotensin II, leading to vasodilation and a reduction in blood pressure. This mechanism is the basis for the antihypertensive effects of clinically important drugs like candesartan. Given its structure, it is plausible that 4-bromo-2-ethyl-1H-benzimidazole could be investigated for similar AT1 receptor blocking activity.

Structure-Activity Relationship (SAR) Studies Guiding Biological Potency

Structure-activity relationship (SAR) studies for the benzimidazole class have provided critical insights into how chemical modifications influence biological activity. While no SAR studies exist specifically for 4-bromo-2-ethyl-1H-benzimidazole, general principles can be applied.

Substitution at C2: The substituent at the 2-position of the benzimidazole ring is a major determinant of activity. The presence of a short alkyl chain, such as the ethyl group in the target compound, has been found to be favorable for certain biological activities, including angiotensin II receptor antagonism.

Substitution on the Benzene (B151609) Ring: The position and nature of substituents on the benzene portion of the nucleus are crucial. The presence of electron-withdrawing groups, such as the bromo- group at position 4, has been shown in various studies to enhance the antimicrobial potency of benzimidazole derivatives. For example, studies have indicated that bromo-substituted compounds are often more biologically active against fungi than their nitro-containing counterparts.

These SAR principles suggest that the specific combination of a 4-bromo group and a 2-ethyl group on the 1H-benzimidazole scaffold is a logical design for exploring potent biological activities.

Coordination Chemistry and Advanced Material Science Applications

Ligand Properties of 4-Bromo-2-Ethyl-1H-Benzimidazole in Metal Complexation

The benzimidazole (B57391) moiety can act as a monodentate, bidentate, or bridging ligand. In its most common coordination mode, it functions as a monodentate ligand through the sp2-hybridized nitrogen atom. The presence of the N-H proton allows for deprotonation, creating a benzimidazolate anion that can act as a bridging ligand between two metal centers.

The substituents on the benzene (B151609) ring and at the 2-position significantly influence the electronic properties of the ligand. The ethyl group at the 2-position is an electron-donating group, which increases the electron density on the imidazole (B134444) ring and enhances the basicity of the coordinating nitrogen atom. This, in turn, can lead to the formation of more stable metal complexes. Conversely, the bromo group at the 4-position is an electron-withdrawing group, which decreases the electron density on the benzimidazole ring system. This can modulate the ligand's affinity for metal ions and influence the redox properties of the resulting metal complexes. The interplay of these opposing electronic effects makes 4-bromo-2-ethyl-1H-benzimidazole a ligand with tunable electronic properties.

Synthesis and Characterization of Metal-Benzimidazole Complexes

The synthesis of metal complexes with benzimidazole-based ligands like 4-bromo-2-ethyl-1H-benzimidazole typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the final structure and coordination geometry of the complex.

A general synthetic procedure involves dissolving the 4-bromo-2-ethyl-1H-benzimidazole ligand in a solvent such as ethanol (B145695) or methanol. A solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, zinc, nickel, or cobalt) in the same or a different solvent is then added to the ligand solution. The reaction mixture is often stirred at room temperature or heated under reflux to facilitate the complexation. The resulting metal complex may precipitate out of the solution and can be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. Standard analytical techniques employed for this purpose include:

Infrared (IR) Spectroscopy: To identify the coordination of the benzimidazole ligand to the metal ion. A noticeable shift in the ν(C=N) stretching vibration to a lower frequency in the complex compared to the free ligand indicates the involvement of the imine nitrogen in coordination.

¹H NMR Spectroscopy: To elucidate the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons, especially the N-H proton and the aromatic protons, upon complexation provide insights into the coordination mode.

UV-Visible Spectroscopy: To study the electronic transitions within the complex. The appearance of new absorption bands in the visible region can be attributed to d-d transitions of the metal ion or charge transfer transitions between the metal and the ligand.

Mass Spectrometry: To confirm the molecular weight of the complex and provide information about its fragmentation pattern.

Elemental Analysis: To determine the empirical formula of the complex and verify its purity.

| Technique | Expected Observation for a Metal Complex of 4-bromo-2-ethyl-1H-benzimidazole |

| IR Spectroscopy | Shift in the ν(C=N) stretching frequency. |

| ¹H NMR Spectroscopy | Downfield or upfield shift of aromatic and N-H protons. |

| UV-Vis Spectroscopy | Appearance of new absorption bands (d-d or charge transfer). |

| Mass Spectrometry | Molecular ion peak corresponding to the complex. |

| Elemental Analysis | Agreement between calculated and found elemental percentages. |

Catalytic Applications of Derived Metal Complexes (e.g., Oxidation of Olefins, Alcohols)

Metal complexes derived from benzimidazole ligands have demonstrated significant potential as catalysts in various organic transformations. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the substrates. The benzimidazole ligand plays a crucial role in stabilizing the catalytically active species and influencing the selectivity of the reaction.

Complexes of transition metals such as copper, cobalt, and manganese with benzimidazole-based ligands have been investigated for their catalytic activity in oxidation reactions. For instance, some copper(II) complexes have shown efficacy in the oxidation of olefins to epoxides and alcohols to aldehydes or ketones. The mechanism of these reactions often involves the formation of a high-valent metal-oxo species, which acts as the active oxidizing agent.

While specific studies on the catalytic applications of 4-bromo-2-ethyl-1H-benzimidazole complexes are not extensively reported, it is plausible that its metal complexes could exhibit similar or enhanced catalytic properties. The electronic nature of the substituents on the benzimidazole ring can fine-tune the redox potential of the metal center, thereby influencing the catalytic efficiency. The bromo group, being electron-withdrawing, could enhance the Lewis acidity of the metal center, potentially leading to improved catalytic activity in certain reactions.

Exploration of Self-Assembly and Supramolecular Chemistry

The field of supramolecular chemistry focuses on the study of non-covalent interactions that govern the formation of large, well-ordered structures from smaller molecular components. Benzimidazole derivatives are excellent building blocks for the construction of supramolecular assemblies due to their ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking.

The N-H proton and the pyridine-type nitrogen atom of the imidazole ring in 4-bromo-2-ethyl-1H-benzimidazole can act as hydrogen bond donors and acceptors, respectively. This allows for the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks through intermolecular hydrogen bonding.

Furthermore, the aromatic benzimidazole ring can engage in π-π stacking interactions, which are crucial for the stability of the resulting supramolecular architectures. The presence of the bromo substituent can introduce additional halogen bonding interactions, providing another tool for directing the self-assembly process. The ethyl group, on the other hand, can influence the packing of the molecules in the solid state through steric effects and van der Waals interactions.

The combination of metal coordination and supramolecular interactions can lead to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their potential applications in gas storage, separation, and catalysis. The specific geometry and connectivity of the resulting supramolecular structure will be dictated by the coordination preference of the metal ion and the nature and directionality of the non-covalent interactions of the 4-bromo-2-ethyl-1H-benzimidazole ligand.

Emerging Research Directions and Future Prospects Non Clinical

Development of Multi-Targeting Agents and Hybrid Structures

The benzimidazole (B57391) scaffold, a key feature of 4-bromo-2-ethyl-1H-benzimidazole, is recognized for its ability to interact with various biological targets. acs.org This has led to growing interest in developing multi-targeting agents and hybrid structures incorporating this compound. The strategy behind this approach is to design molecules that can simultaneously modulate multiple pathways involved in complex diseases. nih.gov The fusion of the benzimidazole core with other pharmacologically active heterocyclic rings is a common strategy to create hybrid molecules with enhanced and broad-spectrum activities. nih.gov

For instance, research into benzimidazole conjugates has highlighted their potential as multi-target anticancer agents. researchgate.net By combining the benzimidazole moiety with other structures, researchers aim to overcome challenges like drug resistance. nih.gov The development of these hybrid structures is a promising area for designing novel therapeutic agents with improved efficacy.

Application in Probe Development for Biological Systems

Derivatives of benzimidazole are increasingly being utilized in the development of fluorescent probes for visualizing and detecting specific analytes within biological systems. These probes are designed to exhibit changes in their fluorescent properties upon binding to a target molecule, allowing for sensitive and selective detection. nih.govmdpi.com

A notable application is in the creation of ratiometric fluorescent probes. For example, a probe incorporating benzimidazole and benzothiazole (B30560) fluorophores was designed for the detection of phosgene, a highly toxic chemical. nih.gov This probe demonstrated a rapid response and high selectivity, with a low limit of detection. nih.gov Furthermore, benzimidazole-based probes have been developed for the detection of crucial biomolecules like cysteine in human urine and for bio-imaging applications. nih.govmdpi.com The ability to modify the benzimidazole structure allows for the tuning of the probe's fluorescent properties, making it a versatile tool for bio-imaging and sensing applications. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Exploration of Stereoselective Synthesis for Enhanced Biological Activity

The spatial arrangement of atoms within a molecule, known as stereochemistry, can have a profound impact on its biological activity. Consequently, the exploration of stereoselective synthesis for benzimidazole derivatives is a significant area of research. By controlling the three-dimensional structure of these compounds, scientists can potentially enhance their interaction with specific biological targets, leading to improved efficacy and reduced off-target effects.

While direct research on the stereoselective synthesis of 4-bromo-2-ethyl-1H-benzimidazole is not extensively documented in the provided results, the general importance of stereochemistry in drug design is well-established. Different stereoisomers of a compound can exhibit vastly different pharmacological profiles. Therefore, developing synthetic methods that produce a single, desired stereoisomer is a key goal in medicinal chemistry. The synthesis of complex molecules often involves multiple steps, and achieving high stereoselectivity at each stage is a considerable challenge that chemists continue to address.

Role as Precursors for Advanced Organic Materials

Beyond its biological applications, 4-bromo-2-ethyl-1H-benzimidazole and its derivatives are being explored as building blocks for advanced organic materials. The benzimidazole core provides a rigid and planar structure that can be functionalized to create materials with specific electronic and optical properties.

One area of interest is in the development of materials for organic light-emitting diodes (OLEDs). The bromine atom on the benzimidazole ring can serve as a handle for further chemical modifications, such as in Suzuki coupling reactions, to build more complex structures. researchgate.net These modifications allow for the fine-tuning of the material's properties for specific applications. The synthesis of N-alkyl, N-carboxylate, and N-sulfonyl derivatives of 2-(4-bromophenyl)-1H-benzimidazole demonstrates the versatility of this compound as a precursor for creating a diverse range of organic materials with potential applications in electronics and materials science. tsijournals.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.